molecular formula C20H24N2O2S B2958476 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-80-1

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2958476
CAS No.: 893098-80-1
M. Wt: 356.48
InChI Key: CSUUOOGQGXOQSD-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis, on the other hand, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications .

Scientific Research Applications

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUOOGQGXOQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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